molecular formula C6H4BrNS B1374436 3-Bromo-5-methylthiophene-2-carbonitrile CAS No. 651034-29-6

3-Bromo-5-methylthiophene-2-carbonitrile

Cat. No. B1374436
M. Wt: 202.07 g/mol
InChI Key: WONRKQFJBPVWRL-UHFFFAOYSA-N
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Description

“3-Bromo-5-methylthiophene-2-carbonitrile” is a chemical compound. It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “3-Bromo-5-methylthiophene-2-carbonitrile” is C6H4BrNS. It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Crystallographic Analysis

3-Bromo-5-methylthiophene-2-carbonitrile derivatives are key in crystallographic studies. For instance, dihydrofuran carbonitrile derivatives have been synthesized and analyzed using X-ray crystallography, highlighting the coordinated compliance of chloro-methyl and bromo-methyl exchange rules in these compounds (Rajni Swamy et al., 2020).

Synthesis of Organic Materials

This compound plays a crucial role in synthesizing functional organic materials. Selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes, beneficial in creating electro- and photoactive materials (Vamvounis & Gendron, 2013).

Application in Corrosion Inhibition

Studies have shown the inhibitive effect of bithiophene carbonitrile derivatives on carbon steel corrosion in acidic solutions. These derivatives act as efficient corrosion inhibitors due to their adsorption on the steel surface (Bedair et al., 2018).

Molecular Docking and Analysis

Computational calculations and molecular docking studies have been conducted on related compounds, like 5-bromo-3-nitropyridine-2-carbonitrile, to understand their molecular structure, energy, and potential as inhibitors in biological systems (Arulaabaranam et al., 2021).

Optoelectronic Properties

Research on hydroquinoline derivatives, including those with thiophene and carbonitrile groups, has been conducted to explore their structural, electronic, optical, and charge transport properties. These studies provide insights into their potential as efficient multifunctional materials in various applications (Irfan et al., 2020).

properties

IUPAC Name

3-bromo-5-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRKQFJBPVWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739804
Record name 3-Bromo-5-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylthiophene-2-carbonitrile

CAS RN

651034-29-6
Record name 3-Bromo-5-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methylthiophene-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 3-bromo-5-methyl-2-thiophenecarboxaldehyde (500 mg) in water (10 ml) was added hydroxylamine-O-sulfonic acid (330 mg). The mixture was heated to 50° C. for 12 h and allowed to cool. The mixture was then extracted with ethyl acetate (3×50 ml). The combined organic layers were washed (brine), dried (MgSO4), filtered and evaporated to leave the sub-title compound (410 mg) as a brown solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step Two

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